4-Fluoro-2,3-dihydro-1H-inden-1-amine
CAS No.: 148960-34-3
Cat. No.: VC21086850
Molecular Formula: C9H10FN
Molecular Weight: 151.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 148960-34-3 |
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Molecular Formula | C9H10FN |
Molecular Weight | 151.18 g/mol |
IUPAC Name | 4-fluoro-2,3-dihydro-1H-inden-1-amine |
Standard InChI | InChI=1S/C9H10FN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2 |
Standard InChI Key | SIIMRBDZNUKOAC-UHFFFAOYSA-N |
SMILES | C1CC2=C(C1N)C=CC=C2F |
Canonical SMILES | C1CC2=C(C1N)C=CC=C2F |
Introduction
Chemical Properties and Structure
Basic Chemical Properties
4-Fluoro-2,3-dihydro-1H-inden-1-amine is a fluorinated indene derivative with a primary amine group. Its fundamental properties are summarized in the following table:
Property | Value |
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Molecular Formula | C9H10FN |
Molecular Weight | 151.18 g/mol |
CAS Number | 148960-34-3 |
IUPAC Name | 4-fluoro-2,3-dihydro-1H-inden-1-amine |
InChI | InChI=1S/C9H10FN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2 |
InChIKey | SIIMRBDZNUKOAC-UHFFFAOYSA-N |
SMILES | C1CC2=C(C1N)C=CC=C2F |
The compound belongs to the indene family, characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring. The fluorine atom is positioned at carbon 4 of the aromatic ring, while the amine group is attached to position 1 on the cyclopentane ring .
Stereochemistry
4-Fluoro-2,3-dihydro-1H-inden-1-amine contains a stereogenic center at position 1, resulting in two possible stereoisomers:
Stereoisomer | CAS Number | Configuration |
---|---|---|
(R)-4-Fluoro-2,3-dihydro-1H-inden-1-amine | 1637540-45-4 | R configuration at C1 |
(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine | 946053-90-3 | S configuration at C1 |
The stereochemistry plays a crucial role in determining the biological activity and potential applications of these compounds in pharmaceutical research . Each stereoisomer may exhibit different binding affinities and interactions with biological targets, making stereochemical control important in synthesis and application .
Derivatives and Related Compounds
Salt Forms
The primary amine group of 4-Fluoro-2,3-dihydro-1H-inden-1-amine readily forms salts with various acids. The hydrochloride salt is particularly common and well-documented:
Derivative | Molecular Formula | Molecular Weight | CAS Number |
---|---|---|---|
4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | C9H11ClFN | 187.64 g/mol | 936220-71-2 |
(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | C9H11ClFN | 187.64 g/mol | 936220-71-2 |
(R)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | C9H11ClFN | 187.64 g/mol | 1637540-45-4 |
Salt formation can improve properties such as solubility, stability, and bioavailability, making these derivatives potentially more suitable for pharmaceutical applications .
Halogenated Derivatives
Several halogenated derivatives related to 4-Fluoro-2,3-dihydro-1H-inden-1-amine have been synthesized and studied:
Compound | Molecular Formula | Molecular Weight | Description |
---|---|---|---|
7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine | C9H9BrFN | 230.08 g/mol | Bromination at position 7 |
4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine | C9H9BrFN | 230.08 g/mol | Bromination at position 4, fluorination at position 7 |
5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | C9H10BrClFN | 266.54 g/mol | Bromination at position 5, hydrochloride salt |
4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | C9H10BrClFN | 266.54 g/mol | Bromination at position 4, fluorination at position 6 |
These halogenated derivatives offer diverse physicochemical properties and potential biological activities, expanding the range of applications in medicinal chemistry research.
Safety Category | Information |
---|---|
Signal Word | Warning |
Hazard Statements | H315-H319-H335 (Skin irritation, Eye irritation, May cause respiratory irritation) |
Precautionary Statements | P261-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray; IF IN EYES: Rinse cautiously with water for several minutes) |
Proper personal protective equipment (PPE) including gloves, lab coat, and safety glasses should be worn when handling this compound. Work should be conducted in a well-ventilated area or fume hood to minimize exposure to vapors .
Applications in Research
Medicinal Chemistry Applications
4-Fluoro-2,3-dihydro-1H-inden-1-amine serves as an important building block in medicinal chemistry for several reasons:
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The fluorine substituent can enhance metabolic stability and modulate lipophilicity
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The primary amine group provides a versatile handle for further functionalization
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The rigid bicyclic scaffold offers favorable conformational properties for drug design
These features make it valuable as a scaffold for developing biologically active compounds with potential therapeutic applications .
Research Methodologies and Techniques
Various analytical and preparative techniques are employed in the study of 4-Fluoro-2,3-dihydro-1H-inden-1-amine and its derivatives:
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Spectroscopic methods: NMR, MS, IR, and UV-vis spectroscopy for structural characterization
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Chromatographic techniques: HPLC, GC-MS, and TLC for purity analysis and separation
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X-ray crystallography for determining three-dimensional structure
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Computational methods for predicting properties and biological activities
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Biological assays for evaluating potential therapeutic applications
These methodologies enable researchers to thoroughly investigate the compound's properties, structure-activity relationships, and potential applications in drug discovery .
Current Research Trends and Future Perspectives
Current research on 4-Fluoro-2,3-dihydro-1H-inden-1-amine and related compounds focuses on several key areas:
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Structure-activity relationship (SAR) studies to optimize biological activity
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Development of stereoselective synthetic routes to obtain enantiomerically pure compounds
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Exploration of novel derivatives with enhanced properties for specific applications
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Investigation of potential therapeutic applications in various disease areas
Future research directions may include:
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More comprehensive biological profiling to better understand the compound's mechanism of action
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Development of improved synthetic methodologies for large-scale production
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Expanded investigation into the compound's potential as a building block in drug discovery
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Application of modern drug design techniques to develop optimized derivatives with enhanced properties
As research in medicinal chemistry continues to advance, 4-Fluoro-2,3-dihydro-1H-inden-1-amine is likely to remain an important scaffold for the development of novel therapeutic agents .
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